Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-
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Overview
Description
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- is a complex organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse biological and therapeutic effects, making them significant in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of morpholine derivatives typically involves a sequence of coupling, cyclization, and reduction reactions. For Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-, the synthetic route may include the following steps:
Coupling Reaction: Starting with easily available amino alcohols and α-haloacid chlorides.
Cyclization: Intramolecular cyclization to form the morpholine ring.
Reduction: Reduction of intermediates to yield the final product.
Industrial production methods often involve the use of transition metal catalysis and stereoselective synthesis to ensure high yields and purity .
Chemical Reactions Analysis
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- has a wide range of scientific research applications:
Chemistry: Used as a ligand in catalysis and as an intermediate in organic synthesis.
Industry: Utilized in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Mechanism of Action
The mechanism of action of Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cholinesterases and legumain enzymes. By binding to these enzymes, it prevents their normal function, which can lead to therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- can be compared with other morpholine derivatives such as:
Reboxetine: An antidepressant that inhibits norepinephrine reuptake.
Moclobemide: An antidepressant that acts as a reversible inhibitor of monoamine oxidase A.
Emorfazone: An antipyretic and analgesic.
The uniqueness of Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
918656-84-5 |
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Molecular Formula |
C17H18INO2 |
Molecular Weight |
395.23 g/mol |
IUPAC Name |
(2S)-2-[(S)-(2-iodophenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C17H18INO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1 |
InChI Key |
BHMLFPOTZYRDKA-IRXDYDNUSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3I |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3I |
Origin of Product |
United States |
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